1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (FBTQ) is a novel fluorinated quinoline-based compound that has been studied for its potential use in a variety of scientific research and medical applications. FBTQ is a synthetic compound that has been used in many areas of research, including drug discovery, chemical synthesis, and biochemistry. It has been investigated for its potential use as an inhibitor of certain enzymes, as a potential drug candidate, and as a probe for structural and functional studies of proteins.
Scientific Research Applications
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been used as a potential drug candidate for the treatment of certain diseases, such as cancer and inflammation. In addition, 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has been used as a probe for structural and functional studies of proteins, such as G protein-coupled receptors (GPCRs).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, which is abundant in bone and connective tissue .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and pain, such as the arachidonic acid pathway . This pathway is involved in the production of prostaglandins, which play a key role in the inflammatory response .
Pharmacokinetics
Similar compounds have been found to have a half-life of around 626 minutes in human liver microsomes . This suggests that the compound may be metabolized relatively quickly in the body.
Advantages and Limitations for Lab Experiments
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively stable and can be stored at room temperature for long periods of time. In addition, 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has been shown to be relatively non-toxic, making it a safe compound for use in lab experiments. However, 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a synthetic compound and is not found naturally in the body, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for further research on 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. One potential direction is to investigate its potential use as an anti-inflammatory agent. In addition, further research could be conducted to investigate its potential use as an inhibitor of certain enzymes, such as COX-2 and LOX. Another potential direction is to investigate its potential use as a drug candidate for the treatment of certain diseases, such as cancer. Finally, further research could be conducted to investigate its potential use as a probe for structural and functional studies of proteins, such as GPCRs.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-5-1-11(2-6-14)10-19-15-7-3-13(17(21)22)9-12(15)4-8-16(19)20/h1-3,5-7,9H,4,8,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSZKPAOGWZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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